Bisantrene, chemically known as 9,10-anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazone] dihydrochloride, is a synthetic anthracene derivative developed as a potential anti-cancer agent. [] Its structure shares similarities with anthracyclines like doxorubicin, but with purportedly lower cardiotoxicity. Bisantrene has been the subject of numerous clinical trials, exploring its potential in treating various cancers, particularly acute myeloid leukemia (AML). [] Despite extensive research, it has not reached widespread clinical use.
Bisantrene interacts with DNA through intercalation, a process where the planar aromatic ring system inserts between adjacent base pairs, causing unwinding of the DNA helix. [, , ] The degree of unwinding, measured as the unwinding angle, has been reported to correlate with its anti-tumor activity. [] The cationic side chains contribute to its interaction with DNA through electrostatic interactions with the negatively charged phosphate backbone. [, ]
Bisantrene primarily acts as a topoisomerase II inhibitor. [] Topoisomerase II is an enzyme essential for DNA replication and cell division. By inhibiting this enzyme, bisantrene disrupts DNA replication and induces DNA damage, ultimately leading to cell death. [, ]
Bisantrene also demonstrates macrophage-activating activity, enhancing the ability of macrophages to inhibit tumor cell proliferation. [, ] This immunomodulatory effect adds another dimension to its anti-cancer properties.
Bisantrene has been extensively investigated for its applications in cancer research, particularly in the context of AML. [, ] Its activity as a topoisomerase II inhibitor makes it a potential candidate for treating various cancers. [, , ] The macrophage-activating properties of bisantrene have also generated interest in its potential as an immunotherapeutic agent. []
While demonstrating promising activity in various preclinical and clinical settings, bisantrene has not yet achieved widespread clinical adoption due to factors including its limited solubility, the emergence of alternative treatment options, and complex commercial circumstances. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5